molecular formula C14H13NO2 B101385 2-methoxy-N-phenylbenzamide CAS No. 6833-21-2

2-methoxy-N-phenylbenzamide

Cat. No. B101385
CAS RN: 6833-21-2
M. Wt: 227.26 g/mol
InChI Key: RZGWIZIPFZROQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-phenylbenzamide derivatives, including 2-methoxy-N-phenylbenzamide, have been synthesized and tested for their antiviral properties. A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .


Molecular Structure Analysis

The structure and absolute configuration of various 2-methoxy-N-phenylbenzamide derivatives have been studied, particularly focusing on the planarity and structural configurations influenced by different substituents. These studies utilize proton and carbon-13 NMR, X-ray crystallography, infrared, and ultraviolet-visible spectroscopy, and molecular modeling using density functional theory.


Chemical Reactions Analysis

Studies on the cyclopalladation of N-phenylbenzamides, including 2-methoxy derivatives, have led to the synthesis of bimetallic palladium (II) complexes. These complexes serve as effective precatalysts for oxidative cross-coupling, highlighting their potential in catalysis and material science. The N-arylation reaction of 2-amino-N-phenylbenzamide with phenyl boronic acid via Chan–Evans–Lam (CEL) type reaction has also been studied .


Physical And Chemical Properties Analysis

2-methoxy-N-phenylbenzamide is a white crystalline solid. It has a molecular weight of 227.26 g/mol.

Scientific Research Applications

Structural and Spectroscopic Analysis

  • Structural Properties : The structure and absolute configuration of various 2-methoxy-N-phenylbenzamide derivatives have been studied, particularly focusing on the planarity and structural configurations influenced by different substituents. These studies utilize proton and carbon-13 NMR, X-ray crystallography, infrared, and ultraviolet-visible spectroscopy, and molecular modeling using density functional theory. Such analyses are crucial for understanding the molecular interactions and reactivity potential in medicinal applications (Galal et al., 2018).

Pharmacological and Biological Activities

  • Antiviral Activity : N-phenylbenzamide derivatives, including 2-methoxy-N-phenylbenzamide, have been synthesized and tested for their antiviral properties, specifically against Enterovirus 71 (EV 71). These compounds have shown activity at low micromolar concentrations (Ji et al., 2013).
  • Corrosion Inhibition : 2-methoxy-N-phenylbenzamide derivatives have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic conditions. They demonstrate high inhibition efficiency, supported by electrochemical and computational studies, making them valuable in industrial applications (Mishra et al., 2018).

Material Science and Chemistry

  • Catalysis and Complex Formation : Studies on the cyclopalladation of N-phenylbenzamides, including 2-methoxy derivatives, have led to the synthesis of bimetallic palladium(II) complexes. These complexes serve as effective precatalysts for oxidative cross-coupling, highlighting their potential in catalysis and material science (Borduas et al., 2011).
  • Single Molecule Rectification : The structure-function relationships of N-phenylbenzamide derivatives in single molecule rectification have been explored. Computational and experimental studies suggest that methoxy-substituted derivatives enhance both conductance and rectification, useful in nanoelectronics and molecular electronics (Koenigsmann et al., 2016).

Antioxidant Properties

  • Antioxidant Capacity : A series of N-arylbenzamides with methoxy groups have been evaluated for their antioxidant capacity. Computational analysis alongside experimental assays has identified some derivatives as potent antioxidants, outperforming reference molecules like BHT (Perin et al., 2018).

Molecular Structure and Bonding

  • Gas-Phase Molecular Structures : The molecular structures of 2-methoxybenzamide and related compounds have been determined in the gas-phase using electron diffraction and quantum chemical calculations. This research provides insights into the intramolecular hydrogen bonding dynamics (Aarset et al., 2013).

properties

IUPAC Name

2-methoxy-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-13-10-6-5-9-12(13)14(16)15-11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGWIZIPFZROQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355065
Record name 2-methoxy-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-phenylbenzamide

CAS RN

6833-21-2
Record name 2-methoxy-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
AMF Galal, EM Shalaby, A Abouelsayed… - … Acta Part A: Molecular …, 2018 - Elsevier
The absolute configuration of 5-chloro-2-methoxy-N-phenylbenzamide single crystal [compound (1)] and the effect of introducing –[CH 2 ] n –, n = 1,2 group adjacent to the amide group […
Number of citations: 17 www.sciencedirect.com
PCS Costa, MRO Barsottini, MLL Vieira… - Journal of Molecular …, 2020 - Elsevier
… addition of a hydrogen bond acceptor atom close to the N–H group could lead to an increase in the planarity of the molecule, as observed for 5-chloro-2-methoxy-N-phenylbenzamide […
Number of citations: 3 www.sciencedirect.com
EM Eliwa, MM El-Metwally, AH Halawa, AM El-Agrody… - researchgate.net
… the two naturally new compounds, 5-chloro-2methoxy-N-phenylbenzamide (1) and 5acetoxy-3-… The physico-chemical properties of 5-chloro-2methoxy-N-phenylbenzamide (1) and 5…
Number of citations: 0 www.researchgate.net
EM Eliwa, MM El-Metwally, AH Halawa… - Journal of Atoms …, 2017 - search.proquest.com
… fraction III on Sephadex LH-20 (CH2Cl2/40% MeOH) followed by silica gel (column 100 · 2 cm) with a cyclohexane-CH2Cl2 gradient to afford 5-chloro-2-methoxy-N-phenylbenzamide …
Number of citations: 4 search.proquest.com
PR Bradshaw, ID Wilson, RU Gill, PJ Butler… - Scientific reports, 2018 - nature.com
… 4-Br-NPB and 2-Cl-NPA represent 4-bromo-2-methoxy-N-phenylbenzamide and 2-chloro-N-… 4-Br-NPB and 2-Cl-NPA represent 4-bromo-2-methoxy-N-phenylbenzamide and 2-chloro-N-…
Number of citations: 18 www.nature.com
AM Abdelaziz, M Yu, P Li, L Zhong, ANB Singab… - Med. Chem, 2015 - researchgate.net
… aniline using ethylchloroformate as coupling reagent in the presence of triethylamine in dichloromethane (DCM) to give 5-chloro-2methoxy-N-phenylbenzamide 2 in a yield of 94%. …
Number of citations: 11 www.researchgate.net
NM Abdelazeem, M Alwahsh, S Talhouni, L Hamadneh… - 2023 - researchsquare.com
… Structure and absolute con guration of some 5-chloro-2-methoxy-Nphenylbenzamide derivatives. Spectrochim Acta Part A. 2018;188:213–221. …
Number of citations: 2 www.researchsquare.com
L Hao, Y Li, W He, H Wang, G Shan, J Jiang… - European journal of …, 2012 - Elsevier
The influenza virus is a persistent cause of mortality and morbidity on an annual basis and thus presents itself as an important target for pharmaceutical investigation. In this work, …
Number of citations: 17 www.sciencedirect.com
HA Seo, YH Cho, YS Lee… - The Journal of Organic …, 2015 - ACS Publications
A new protocol for the direct formation of amides from imines derived from aromatic aldehydes via metal-free aerobic oxidation in the presence of cyanide is described. This protocol …
Number of citations: 41 pubs.acs.org
RC Krupa - 2023 - researchrepository.wvu.edu
In recent years, transition metal-mediated decarbonylation reactions have emerged as an alternative to conventional cross-coupling methods due to the advantages associated with the …
Number of citations: 0 researchrepository.wvu.edu

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